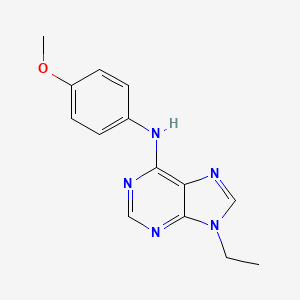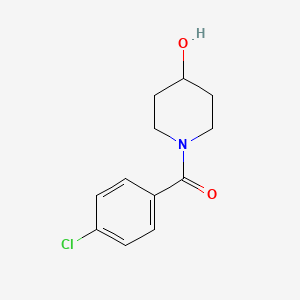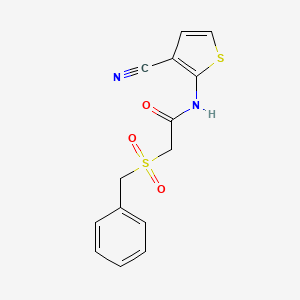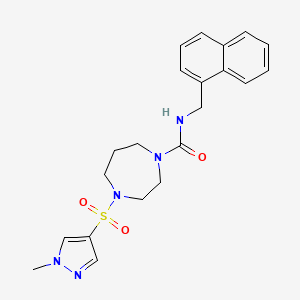
9-ethyl-N-(4-methoxyphenyl)-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-ethyl-N-(4-methoxyphenyl)-9H-purin-6-amine is a purine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as ETP-46464 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of ETP-46464 involves the inhibition of cGAS activity. cGAS is an enzyme that is involved in the innate immune response by detecting foreign DNA in the cytoplasm of cells. Upon detection of foreign DNA, cGAS synthesizes cyclic GMP-AMP (cGAMP), which activates the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and other cytokines. Inhibition of cGAS activity by ETP-46464 leads to the suppression of the immune response.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages and dendritic cells. ETP-46464 has also been shown to reduce the severity of inflammation in animal models of autoimmune disorders such as lupus and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ETP-46464 is its specificity for cGAS inhibition, which makes it a useful tool for studying the role of cGAS in the immune response. However, one limitation of ETP-46464 is its relatively low potency compared to other cGAS inhibitors. This can make it challenging to achieve complete inhibition of cGAS activity in some experimental settings.
Direcciones Futuras
For research on ETP-46464 include improving its potency and selectivity for cGAS inhibition, as well as investigating its potential therapeutic applications in various diseases. ETP-46464 may also be useful in combination with other drugs for the treatment of cancer and autoimmune disorders. Further studies are needed to fully understand the mechanism of action and potential limitations of ETP-46464.
Conclusion:
In conclusion, ETP-46464 is a purine derivative that has been studied extensively for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of cGAS activity, leading to the suppression of the immune response. ETP-46464 has anti-inflammatory effects and has shown promise in animal models of autoimmune disorders. Although it has some limitations, ETP-46464 is a useful tool for studying the role of cGAS in the immune response and has potential for future therapeutic applications.
Métodos De Síntesis
The synthesis of ETP-46464 involves the reaction of 4-methoxyphenyl hydrazine with 9-ethylguanine in the presence of a palladium catalyst. This reaction leads to the formation of 9-ethyl-N-(4-methoxyphenyl)-9H-purin-6-amine as the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
ETP-46464 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the enzyme cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response. Inhibition of cGAS activity leads to the suppression of the immune response, which can be beneficial in the treatment of autoimmune disorders and inflammation.
Propiedades
IUPAC Name |
9-ethyl-N-(4-methoxyphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-3-19-9-17-12-13(15-8-16-14(12)19)18-10-4-6-11(20-2)7-5-10/h4-9H,3H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKLVNJEGGUJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-ethyl-N-(4-methoxyphenyl)-9H-purin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}hexanoate](/img/structure/B2575847.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[2-(1,3-thiazol-2-yl)propyl]but-2-enamide](/img/structure/B2575849.png)
![3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2575850.png)

![2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2575856.png)


![1-[(4-methylphenyl)methyl]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2575861.png)


![N-cyclopentyl-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2575866.png)


![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2575870.png)